molecular formula C22H17ClN4O4S B3006252 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-14-3

2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3006252
CAS No.: 900005-14-3
M. Wt: 468.91
InChI Key: NIQQIDNTBMKRLM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S and its molecular weight is 468.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds similar to 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide have shown significant cytotoxic effects against various cancer cell lines. For instance, the synthesis and evaluation of certain quinazolinones and benzamides revealed potent anticancer activity through mechanisms such as G2/M arrest and apoptosis induction in cancer cells (Hour et al., 2007). Furthermore, Co(II) complexes involving related structural motifs demonstrated anticancer potential through in vitro studies on human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Activity

The synthesis of pyridine derivatives incorporating benzothiazole units has been associated with antimicrobial properties. These compounds were synthesized and showed variable and modest activity against investigated bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Material Science Applications

Related compounds have also been explored for their potential in material science, particularly in the synthesis of molecular salts and cocrystals with enhanced physical properties. For example, studies on 2-chloro-4-nitrobenzoic acid and its molecular salts have demonstrated the significance of halogen bonds in crystal stabilization, which is crucial for the development of materials with specific electronic and optical properties (Oruganti et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency against M. tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs .

Molecular Mechanism

Benzothiazole derivatives have been found to interact with the target DprE1, a potent inhibitor with enhanced anti-tubercular activity .

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4S/c1-2-31-18-7-5-8-19-20(18)25-22(32-19)26(13-14-6-3-4-11-24-14)21(28)16-12-15(27(29)30)9-10-17(16)23/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQQIDNTBMKRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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